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The following table summarizes the efficacy of volasertib as a single agent and in combination therapy

across different cancer types in mouse models.

Cancer Type
Model Type
(Cell Line)

Dosing
Regimen
(Volasertib)

Combination
Agent

Key Efficacy
Findings

Reference

Cervical
Cancer

Subcutaneous

(Caski)

15 mg/kg, i.p.,

every 2 days

Cisplatin (2

mg/kg)

Significant inhibition

of tumor growth;
combination more

effective than either
monotherapy. [1]
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Cancer Type
Model Type
(Cell Line)

Dosing
Regimen
(Volasertib)

Combination
Agent

Key Efficacy
Findings

Reference

Pediatric
Cancers
(Various solid
tumors & ALL)

Subcutaneous
&

Disseminated
(Multiple

PPTP
models)

30 mg/kg
(solid tumors)

or 15 mg/kg
(ALL), I.V.,

q7dx3

- Induced significant
tumor growth delay

in 59% of solid
tumor models;

achieved objective
regressions in

neuroblastoma,
glioblastoma,

rhabdomyosarcoma,
and ALL xenografts.

[2]

Glioblastoma
(GBM)

Intracranial

(GSC lines)

Information

not specified
in abstract

Ionizing

Radiation (IR)

Combination with IR

significantly
inhibited tumor

growth and
prolonged median

survival vs radiation
alone. [3]

Acute
Lymphoblastic
Leukemia
(ALL)

Orthotopic
(Cell line &

PDX)

6 mg/kg, i.v.
(in

polymersome)

Vincristine
(0.25 mg/kg,

in
polymersome)

Ps-VCR/Vol potently
inhibited leukemia

progression and
provided a

remarkable survival
benefit. [4]

Experimental Protocols for Xenograft Studies

Here are the detailed methodologies commonly employed in the volasertib xenograft studies.

Model Establishment and Dosing
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Cell Line Preparation: Human cancer cells (e.g., Caski for cervical cancer) are cultured and

harvested. [1]
Animal and Inoculation: Female immunodeficient mice (e.g., Balb/c nu/nu or CB17SC scid-/-) are

used. For solid tumors, cells (e.g., 2×10⁶ Caski cells) are injected subcutaneously. For leukemia
models, cells are injected intravenously to establish disseminated disease. [1] [2]

Randomization and Dosing: Once tumors reach a predetermined volume (e.g., ~0.3 cm²), mice are
randomized into treatment and control groups. Volasertib is typically administered intravenously (I.V.)

or intraperitoneally (I.P.). A common schedule is once every 7 days for 3 doses (q7dx3), though other
schedules like every 2 days are also used. [1] [2]

Formulation and Administration

Volasertib Formulation: For in vivo studies, volasertib is often formulated in a vehicle of 20%
hydroxypropyl-β-cyclodextrin and stored protected from light. [1]
Administration: It is administered via intravenous (I.V.) or intraperitoneal (I.P.) injection. [1] [2]

Tumor Monitoring and Endpoint Analysis

Tumor Measurement: For solid tumors, two perpendicular diameters (A and B) are measured
regularly with calipers. Tumor volume is calculated using the formula: V = (π/6) * { (A+B)/2 }³. [1]

Endpoints: At the end of the experiment, mice are euthanized, and tumors are excised and weighed.
The rate of inhibition (IR) is calculated as: IR = 1 - (Mean tumor weight of experimental group /
Mean tumor weight of control group) * 100%. [1]
Survival Monitoring: For orthotopic/leukemia models (like the ALL PDX model), overall survival is a

key endpoint. [4]

Mechanism of Action and Resistance

The experimental data reveals how volasertib exerts its antitumor effects and mechanisms by which

resistance can develop.
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Mechanism of Action and Resistance of Volasertib

Primary Mechanism: Volasertib is a highly selective ATP-competitive inhibitor of Polo-like kinase 1
(PLK1), a serine/threonine kinase crucial for mitosis. Inhibition leads to cell cycle arrest at the G2/M
phase, causing mitotic catastrophe and apoptosis. [1] [5]
Key Biomarkers: Treatment decreases levels of PLK1 substrates like Survivin and Wee1. [1] It can

also enhance intracellular Reactive Oxygen Species (ROS) levels. [1]
Synergy with Other Therapies: Volasertib demonstrates synergistic effects with DNA-damaging

agents (like cisplatin or radiation), likely because G2/M arrest prevents repair of therapy-induced DNA
damage. [1] [3]

Resistance Mechanisms: Studies identified two primary resistance pathways:
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PLK1 Mutations: Mutations in the ATP-binding domain of PLK1 (e.g., L59W, F183L) prevent

volasertib from binding effectively. [5] [6]
MDR1 Overexpression: Overexpression of the multidrug resistance protein 1 (MDR1/P-

glycoprotein) pumps volasertib out of the cell, reducing its intracellular concentration. [5] [6]

Key Considerations for Researchers

Model Selection: The antitumor activity of volasertib is broad but varies. The PPTP study showed

particularly strong activity in neuroblastoma and glioblastoma models. [2]
Combination Strategy: The most promising clinical translation may lie in rational combination

therapies. Preclinical data strongly supports pairing volasertib with chemotherapy (cisplatin,
cytarabine), hypomethylating agents, radiation, or other targeted drugs. [1] [7] [4]

Toxicity and Tolerability: Be aware that mice may tolerate higher systemic exposure to volasertib
than humans, which could lead to an overestimation of efficacy and underestimation of toxicity in a

clinical context. [2]
Novel Formulations: Recent advances, such as co-delivery in polymersomes with vincristine,

show potential for improving efficacy and managing toxicity by ensuring optimal drug ratios at the
tumor site. [4]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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